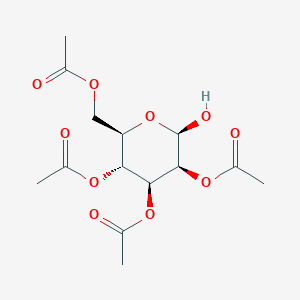

2,3,4,6-tetra-O-acetyl-b-D-mannopyranose

Description

2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (CAS: 140147-37-1) is a fully acetylated derivative of β-D-mannopyranose, characterized by acetyl groups at the 2-, 3-, 4-, and 6-hydroxyl positions. Its molecular formula is C₁₄H₂₀O₁₀, with a molecular weight of 348.30 g/mol . This compound serves as a critical intermediate in carbohydrate chemistry, particularly in the synthesis of oligosaccharides and glycoconjugates. The acetylation protects reactive hydroxyl groups during glycosylation reactions, enabling selective deprotection for downstream functionalization .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-PEBLQZBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481739 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57884-82-9 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2.1 Peracetylation of D-Mannose

- Reagents: D-mannose, acetic anhydride (Ac2O), pyridine (as catalyst and solvent)

- Conditions: Typically performed at low temperature (0–25 °C) to prevent decomposition and side reactions

- Procedure: D-mannose is dissolved in pyridine, followed by slow addition of acetic anhydride. The mixture is stirred for several hours until complete acetylation is achieved.

- Work-up: The reaction mixture is quenched by adding water or methanol, followed by extraction with organic solvents (e.g., chloroform). The organic phase is washed, dried, and concentrated to yield crude tetra-acetylated mannose.

- Purification is commonly achieved by column chromatography using silica gel with eluent systems such as hexane/ethyl acetate or methyl tert-butyl ether gradients.

- Crystallization from suitable solvents (e.g., ethanol or diethyl ether) can also be employed to obtain pure white solids.

Detailed Research Findings on Preparation

3.1 Multi-step Synthesis from D-Mannose

A practical and reliable synthesis was reported starting from D-mannose involving four key steps to obtain 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose as an intermediate for further functionalization (e.g., triflate formation):

| Step | Description | Reagents & Conditions | Yield (%) |

|---|---|---|---|

| 1 | Per-O-acetylation of D-mannose | Acetic anhydride, iodine catalyst, pyridine, RT | Quantitative |

| 2 | Formation of acetobromomannose | 30% HBr in AcOH, 40 °C | Not specified |

| 3 | 1,2-Orthoester formation | Ethanol, 2,4,6-collidine | Not specified |

| 4 | Hydrolysis of 1,2-orthoester | 1 M aqueous HCl, 18 °C | Not specified |

- The final tetra-O-acetyl-β-D-mannopyranose was isolated as a white solid after crystallization.

- This method was scaled up to 200 g of D-mannose, yielding 65–85 g of the tetra-acetylated intermediate (12–16% overall yield) over seven days, demonstrating practical scalability for industrial applications.

3.2 Alternative Acetylation Procedure

- Another method involves direct acetylation of mannose with acetic anhydride in the presence of pyridine at 0–25 °C, stirring for 18 hours.

- After completion, the reaction mixture is poured onto ice, and the product is isolated by filtration and recrystallization from ethanol.

- This method yields 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose as a white crystalline solid with good purity and yield.

Purification and Characterization

- Purification: Flash column chromatography on silica gel with hexane/ethyl acetate gradients (typically 40–60% ethyl acetate) is effective.

- Characterization:

- NMR Spectroscopy: ^1H and ^13C NMR confirm acetylation at the 2,3,4,6 positions with characteristic chemical shifts.

- Mass Spectrometry: Electrospray ionization (ESI-MS) shows molecular ion peaks consistent with the acetylated product.

- Melting Point: Typically around 159–163 °C for the purified compound.

Data Table Summarizing Key Preparation Parameters

Additional Notes on Related Intermediates and Derivatives

- The 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose serves as a key intermediate for further modifications such as triflation at the 2-OH position to produce mannose triflate, a precursor for radiolabeled glucose analog synthesis.

- Protection of hydroxyl groups by acetylation is critical to direct regioselective reactions at other positions, enabling synthesis of diverse mannose derivatives.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of acetyl groups is a fundamental reaction for deprotection and generation of free hydroxyl groups. The process occurs under acidic or basic conditions, with outcomes dependent on reaction parameters:

Key studies demonstrate that hydrolysis under AlCl₃ at elevated temperatures selectively removes acetyl groups while preserving the β-anomeric configuration . In contrast, acidic hydrolysis of orthoester intermediates generates reactive oxonium ions, leading to triflate derivatives .

Substitution Reactions

The C-2 hydroxyl group exhibits unique reactivity due to steric and electronic effects from adjacent acetyl groups:

Nucleophilic Substitution

Triflation at C-2 proceeds via oxonium ion intermediates , as shown by DFT calculations . The α-anomer is kinetically favored due to lower activation energy (−3.5 kcal/mol for bottom-face attack vs. +9.6 kcal/mol for top-face attack) .

Oxidation and Reduction

The compound undergoes redox transformations at specific positions:

| Reaction Type | Reagents | Product | Selectivity |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | D-mannuronic acid | C-6 primary hydroxyl |

| Reduction | NaBH₄ (methanol) | D-mannitol | Anomeric center retained |

Oxidation at C-6 is favored due to reduced steric hindrance from acetyl groups . Reduction of the anomeric center proceeds with retention of configuration, yielding mannitol derivatives .

Glycosylation Reactions

The acetyl groups act as transient protecting groups, enabling regioselective glycosidic bond formation:

| Donor | Acceptor | Catalyst | Product |

|---|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | Methanol | BF₃·Et₂O | Methyl α-D-mannopyranoside |

| 2-Triflyl derivative | [18F]Fluoride | K₂CO₃/Kryptofix® | 2-Deoxy-2-[18F]fluoro-D-glucose |

Glycosylation with BF₃·Et₂O proceeds via SN1-like mechanisms, forming α-linked glycosides due to anomeric effect stabilization . Radiofluorination at C-2 achieves >95% radiochemical purity in FDG synthesis .

Stability and Side Reactions

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₂₀O₁₀

- Molecular Weight : 348.30 g/mol

- Structure : The compound features four acetyl groups attached to the hydroxyl groups of the D-mannopyranose structure, enhancing its stability and reactivity.

Synthesis and Preparation

The synthesis of 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose typically involves:

- Acetylation of D-mannose : Using acetic anhydride in the presence of a catalyst like pyridine under controlled temperature.

- Purification : The product is often purified using column chromatography to achieve high purity.

Carbohydrate Chemistry

2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose serves as a crucial building block in synthesizing more complex carbohydrates and glycosides. Its unique acetylation pattern allows for selective reactions that can lead to various derivatives useful in research.

Biological Studies

This compound is utilized in studying carbohydrate metabolism and enzyme interactions. It helps elucidate mechanisms of enzyme action and the role of carbohydrates in biological systems.

Medicinal Chemistry

In medicinal applications, it acts as a precursor for glycosylated drugs and biologically active molecules. Its ability to undergo hydrolysis makes it valuable for drug development targeting specific biological pathways.

Industrial Applications

The compound is employed in producing specialty chemicals and as an intermediate in synthesizing various organic compounds. Its stability under various conditions makes it suitable for industrial processes.

Several studies highlight the biological activities of 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose:

- Antioxidant Activity : Research indicates that carbohydrate derivatives exhibit significant antioxidant properties due to their structural characteristics.

- Glycosylation Studies : The compound is extensively used to explore glycosylation patterns and their implications in various biological systems.

- Anti-inflammatory Effects : By inhibiting selectin-mediated adhesion, it may reduce inflammation by preventing leukocyte migration to inflamed tissues.

- Antitumor Activity : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines by disrupting cellular signaling pathways involved in proliferation.

Mechanism of Action

The mechanism of action of 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose involves its ability to undergo hydrolysis and substitution reactions. The acetyl groups protect the hydroxyl groups, allowing for selective reactions at other positions. Upon hydrolysis, the compound releases D-mannose, which can participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

- Structure : Acetylation at positions 1, 3, 4, and 6 instead of 2, 3, 4, 6.

- Molecular Data : CAS 18968-05-3, identical molecular formula (C₁₄H₂₀O₁₀) but distinct stereochemistry .

- Reactivity: The free hydroxyl at position 2 in 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose allows selective glycosylation, whereas the 1,3,4,6-isomer requires activation at the anomeric position for coupling .

- Applications: The 1,3,4,6-isomer is less common in glycosylation protocols but is used in specialized syntheses of mannose-containing glycans .

Glycoside Derivatives

Allyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside

- Structure: Features an allyl group at the anomeric position instead of a hydroxyl.

- Synthesis : Enzymatic hydrolysis of the 6-O-acetyl group using lipases (e.g., CRL-OC-AG) yields tri-O-acetyl derivatives .

- Applications : The allyl group serves as a temporary protecting group, enabling chemoselective modifications in oligosaccharide assembly .

Cyanomethyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside

- Structure: Contains a thio-cyanomethyl group at the anomeric position.

- Reactivity : Thio-glycosides are stable under acidic conditions but activate readily with thiophilic promoters (e.g., NIS/AgOTf) for glycosylation .

- Applications : Used in stereoselective synthesis of α-linked mannans and glycoconjugates .

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside

- Structure: Azidoethyl group at the anomeric position.

- Applications : The azide group enables click chemistry for bioconjugation in drug delivery systems .

- Molecular Data : CAS 1438262-33-9, molecular weight 427.83 g/mol .

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside

Glycosyl Donors: 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate

Comparative Data Table

Key Research Findings

- Enzymatic Specificity : Lipases like CRL-OC-AG selectively hydrolyze the 6-O-acetyl group in allyl glycosides, enabling stepwise deprotection .

- Glycosylation Efficiency: Trichloroacetimidate donors achieve >85% yields in disaccharide synthesis under mild conditions .

- Biomedical Utility : Azide-functionalized derivatives are pivotal in targeted therapies, exploiting click chemistry for glycoconjugate development .

Biological Activity

2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is a carbohydrate derivative that plays a significant role in glycoscience and medicinal chemistry. Its structural modifications through acetylation enhance its biological activity, making it a valuable compound for various applications in research and industry. This article delves into the biological activities of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose is C₁₄H₂₀O₁₀, with a molecular weight of 348.30 g/mol. The compound features four acetyl groups attached to the hydroxyl groups of the D-mannopyranose structure. This acetylation alters its reactivity and solubility compared to its non-acetylated counterparts.

The biological activity of 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose is primarily attributed to its ability to undergo hydrolysis and substitution reactions. The acetyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions:

- Hydrolysis : The compound can be hydrolyzed to release D-mannose, which participates in various metabolic pathways.

- Substitution : It can form various substituted mannopyranose derivatives through substitution reactions.

- Oxidation and Reduction : The compound can be oxidized to mannonic acid or reduced to mannitol, expanding its utility in biochemical applications .

Biological Applications

2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose has diverse applications across several fields:

- Chemistry : Serves as a building block for synthesizing more complex carbohydrates and glycosides.

- Biology : Utilized in studies of carbohydrate metabolism and enzyme interactions.

- Medicine : Acts as a precursor for glycosylated drugs and biologically active molecules.

- Industry : Employed in the production of specialty chemicals .

Antioxidant Activity

A study evaluated the antioxidant properties of polysaccharides derived from Alpinia officinarum Hance. While not directly related to 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose, it illustrates the importance of carbohydrate derivatives in antioxidant research. The findings suggest that similar compounds could exhibit significant antioxidant activity due to their structural characteristics .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose | C₁₄H₂₀O₁₀ | α-anomeric form; different biological activity profile |

| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose | C₁₄H₂₀O₁₀ | α-anomeric; used as an intermediate in synthesis |

| 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | C₁₄H₂₀O₁₀ | β-anomeric; distinct interactions with enzymes |

Q & A

Q. What is the standard synthetic route for preparing 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose from D-mannose?

The synthesis typically involves peracetylation of D-mannose under controlled conditions. A common method uses acetic anhydride and pyridine (1:1 ratio) to acetylate all hydroxyl groups, followed by selective deprotection or functionalization. For example, hydrazine can remove the C1-acetate group to enable further derivatization (e.g., alkylation for carboxymethyl intermediates) . Critical parameters include reaction time, temperature, and stoichiometry to avoid over-acetylation or side reactions.

Q. How is the structure of 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose confirmed experimentally?

- NMR Spectroscopy : ¹H and ¹³C NMR identify acetyl group positions and anomeric configuration. For example, the β-anomer shows a characteristic C1 chemical shift near δ 90–95 ppm in ¹³C NMR .

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M + Na]⁺ peaks). Derivatives like thioglycosides are analyzed for fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and ring conformation. The pyranose ring adopts a stable chair conformation with axial C3 substituents in β-anomers .

Q. What are common glycosylation reactions using this compound?

The acetylated mannose serves as a glycosyl donor in thioglycoside or bromosugar forms. Key steps:

- Activation : Use promoters like N-iodosuccinimide (NIS) and AgOTf to generate oxocarbenium intermediates .

- Coupling : React with acceptors (e.g., partially protected sugars) in anhydrous dichloromethane (DCM) under argon.

- Example : Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside couples with methyl α-D-mannopyranoside to form α-(1→4)-linked disaccharides .

Advanced Research Questions

Q. How does the acetyl group arrangement influence regioselectivity in glycosylation?

Acetyl groups block hydroxyls, directing reactivity to the anomeric center. Steric hindrance from C2- and C3-acetates can reduce coupling efficiency for bulky acceptors. Comparative studies show that replacing acetyl with benzyl groups (e.g., 2,3,4,6-tetra-O-benzyl derivatives) alters reactivity due to electronic and steric effects . Kinetic vs. thermodynamic control experiments (e.g., varying temperature) further elucidate selectivity .

Q. What challenges arise in stereochemical control during mannopyranose derivatization?

The β-configuration of 2,3,4,6-tetra-O-acetyl-D-mannopyranose is stabilized by anomeric effect, but α-anomers form under specific conditions (e.g., using α-directing solvents like acetonitrile). Competing pathways require careful optimization:

- Protecting Group Strategy : Temporary groups (e.g., tert-butyl esters) enable selective deprotection for functionalization .

- Promoter Systems : AgOTf vs. BF₃·Et₂O can shift stereochemical outcomes in thioglycoside couplings .

Q. How is this compound used in radiolabeled carbohydrate synthesis?

It serves as a precursor for [¹⁸F]FDG analogs. A reported route involves:

- Acylation : Introduce pentafluoropropionyl groups at O2 for click chemistry .

- Bromination : Convert to α-bromosugar using HBr-HOAc.

- Glycosylation : AgOTf-mediated coupling with alkyne-containing acceptors for subsequent radiolabeling .

Methodological Challenges and Solutions

Q. Why do inconsistencies arise in glycosylation yields with this donor?

- Moisture Sensitivity : Strict anhydrous conditions (molecular sieves, argon atmosphere) are critical .

- Acceptor Reactivity : Partially protected acceptors (e.g., 2,3,6-tri-O-benzyl derivatives) may exhibit low nucleophilicity. Preactivation of donors or using inverse procedures (e.g., trichloroacetimidates) improves yields .

Q. How to resolve conflicting NMR assignments for acetylated mannose derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.